Ethylnorepinephrine hydrochloride
Overview
Description
Ethylnorepinephrine, also known as Etanor, Bronkephrine, Butanefrine, is a sympathomimetic and bronchodilator related to norepinephrine . It activates both α and β adrenergic receptors .
Molecular Structure Analysis
The molecular formula of Ethylnorepinephrine hydrochloride is C10H16ClNO3 . The exact mass is 233.08 and the molecular weight is 233.69 .Physical And Chemical Properties Analysis
Ethylnorepinephrine hydrochloride has a molecular weight of 233.69 . The exact mass is 233.08 . The elemental composition is C 51.40%, H 6.90%, N 5.99%, O 20.54%, Cl 15.17% .Scientific Research Applications
Ethylcellulose Matrix Controlled Release Tablets
Research on the use of ethylcellulose in controlled release tablets explored the release properties of drugs like pseudoephedrine hydrochloride. This study indicates the potential of using similar techniques for controlled drug release with substances like ethylnorepinephrine hydrochloride (Katikaneni et al., 1995).
Adrenergic Blocking Activity Analysis
A study analyzing adrenergic blocking activity evaluated compounds like ethylnorepinephrine, demonstrating its potential use in understanding beta adrenergic blockade, which is crucial for cardiovascular and respiratory therapeutics (Levy & Ahlquist, 1961).
Role in Pharmacology
The research on pharmacological agents such as phenylephrine hydrochloride, which shares similarities with ethylnorepinephrine hydrochloride, provides insights into sympathomimetic activities. These studies suggest applications of ethylnorepinephrine hydrochloride in vascular and ocular treatments (Heath & Geiter, 1949).
Pharmacological Mechanism of Action
Investigations into the pharmacological mechanisms of compounds like N-ethylnorpentylone offer insights into the potential mechanisms of action for ethylnorepinephrine hydrochloride. This research aids in understanding its interactions with neurotransmitter transporters and potential therapeutic uses (Costa et al., 2018).
Beta Adrenergic Receptors Blockade
Studies examining the effects of drugs on beta adrenergic receptors provide context for the possible application of ethylnorepinephrine hydrochloride in cardiovascular and respiratory conditions (Levy & Ahlquist, 1960).
Synthesis and Antidepressant Activity
Research into the synthesis and antidepressant activity of certain ethylamine derivatives can guide the exploration of ethylnorepinephrine hydrochloride's potential roles in psychiatric treatments (Yardley et al., 1990).
Safety And Hazards
Ethylnorepinephrine hydrochloride is classified as Skin Irrit. 2; Eye Dam. 1; Resp. Sens. 1; Skin Sens. 1; Muta. 2; Repr. 2 . This indicates that it can cause skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and is suspected of causing genetic defects and harming fertility or the unborn child .
properties
IUPAC Name |
4-(2-amino-1-hydroxybutyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6;/h3-5,7,10,12-14H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMRJGAFPUTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953869 | |
Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylnorepinephrine hydrochloride | |
CAS RN |
3198-07-0 | |
Record name | α-Ethylnorepinephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3198-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLNOREPINEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94OZJ468Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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